Superior Reductive Radical Cyclization Yield vs. Chloro Analog
In photostimulated reductive radical cyclization to form 3-methyl-2,3-dihydrobenzofuran, 1-(allyloxy)-2-bromobenzene achieves a 97% isolated yield, whereas the analogous 1-(allyloxy)-2-chlorobenzene yields only 55% under identical conditions [1]. This represents a 1.8‑fold increase in reaction efficiency, directly attributable to the lower bond dissociation energy of the C–Br bond (≈ 281 kJ/mol) compared to C–Cl (≈ 327 kJ/mol).
| Evidence Dimension | Product yield |
|---|---|
| Target Compound Data | 97% yield |
| Comparator Or Baseline | 1-(allyloxy)-2-chlorobenzene, 55% yield |
| Quantified Difference | +42 percentage points (1.8× higher) |
| Conditions | Photostimulated reaction with NaBH4 or NaBH3CN in THF, UV irradiation |
Why This Matters
The substantial yield advantage reduces material waste, lowers purification costs, and improves overall process mass intensity, making the bromo compound the economically and technically superior choice for benzofuran synthesis.
- [1] Vaillard, S. E., Postigo, A., & Rossi, R. A. (2004). Fast tin-free hydrodehalogenation and reductive radical cyclization reactions: a new reduction process. Journal of Organic Chemistry, 69(6), 2037–2042. View Source
